

# Fadraciclib (CYC065) Dosage for In Vivo Animal Studies: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Fadraciclib*

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## Introduction

**Fadraciclib** (also known as CYC065) is a second-generation, orally bioavailable aminopurine analog that acts as a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2][3] Its mechanism of action involves the suppression of key pathways controlling cell cycle progression and transcription, leading to the induction of apoptosis in cancer cells.[2][4] By inhibiting CDK9, **Fadraciclib** prevents the phosphorylation of RNA Polymerase II, which in turn leads to the rapid depletion of short-lived and critical pro-survival proteins such as MCL1 and the oncoprotein MYC.[2][5][6] Inhibition of CDK2 can also induce a "anaphase catastrophe" in cancer cells with an abnormal number of chromosomes, further contributing to its anti-tumor activity.[1][7]

These mechanisms have translated into promising anti-cancer activity in various preclinical xenograft models, including leukemias and solid tumors.[2][6] **Fadraciclib** is currently being evaluated in Phase 1/2 clinical trials for patients with advanced solid tumors and lymphomas.[2][8][9][10] This document provides a summary of reported in vivo dosages and detailed protocols to guide researchers in designing their own animal studies.

## Mechanism of Action: Fadraciclib Signaling Pathway

**Fadraciclib** exerts its anti-tumor effects by dual inhibition of CDK2 and CDK9, disrupting transcription and cell cycle regulation.

**Fadraciclib's** dual inhibition of CDK9 and CDK2.

## In Vivo Dosage and Administration Summary

The following table summarizes dosages and schedules for **Fadraciclib** used in various preclinical mouse xenograft models. Oral gavage is the exclusive administration route reported in these studies.

Animal Model	Cancer Type / Cell Line	Fadraciclib Dosage	Administration Route	Dosing Schedule	Key Findings
SCID Mice	Acute Myeloid Leukemia (EOL-1)	40 mg/kg and 55 mg/kg	Oral Gavage	Once daily, 5 days on / 2 days off, for 2 cycles	Resulted in 97% and 100% tumor growth inhibition (TGI), respectively. <a href="#">[3]</a> <a href="#">[6]</a>
SCID Mice	Acute Promyelocytic Leukemia (HL-60)	Not specified, but same schedule as EOL-1 study	Oral Gavage	Once daily, 5 days on / 2 days off, for 2 cycles	Study demonstrated anti-tumor activity. <a href="#">[5]</a>
SCID Mice	Uterine Serous Carcinoma (USC-ARK-2)	22.5 mg/kg	Oral Gavage	Daily for 3 weeks	Significant reduction in tumor growth compared to vehicle. No significant weight loss reported. <a href="#">[11]</a>
PDX Models	Colorectal Cancer	Not specified	Oral Gavage	Not specified	Confirmed the inhibitor's effectiveness in vivo. <a href="#">[7]</a>

## Experimental Protocols

### Protocol 1: Fadraciclib Formulation for Oral Gavage

This protocol provides two methods for formulating **Fadraciclib** for in vivo oral administration based on published studies. It is recommended to prepare the working solution fresh on the day of use.[\[11\]](#)

### Method A: Aqueous Formulation

This simple formulation has been used effectively in leukemia xenograft models.[\[5\]](#)[\[6\]](#)

#### Materials:

- **Fadraciclib** (CYC065) powder
- Sterile double-distilled water (ddH<sub>2</sub>O)
- Sterile conical tubes
- Vortex mixer

#### Procedure:

- Calculate the total amount of **Fadraciclib** required for the treatment group for one week.
- Weigh the calculated amount of **Fadraciclib** powder and place it in a sterile conical tube.
- Add the required volume of sterile ddH<sub>2</sub>O to achieve the final desired concentration (e.g., for a 40 mg/kg dose in a 20g mouse with a 100 µL dosing volume, the concentration would be 8 mg/mL).
- Vortex thoroughly until the compound is fully suspended.
- Store the formulation as per stability data, though weekly preparation is reported.[\[5\]](#)[\[6\]](#)

### Method B: Solvent-Based Formulation

This formulation is suitable for compounds with lower aqueous solubility and provides a common vehicle for in vivo studies.[\[3\]](#)[\[11\]](#)

#### Materials:

- **Fadraciclib** (CYC065) powder
- Dimethyl sulfoxide (DMSO)

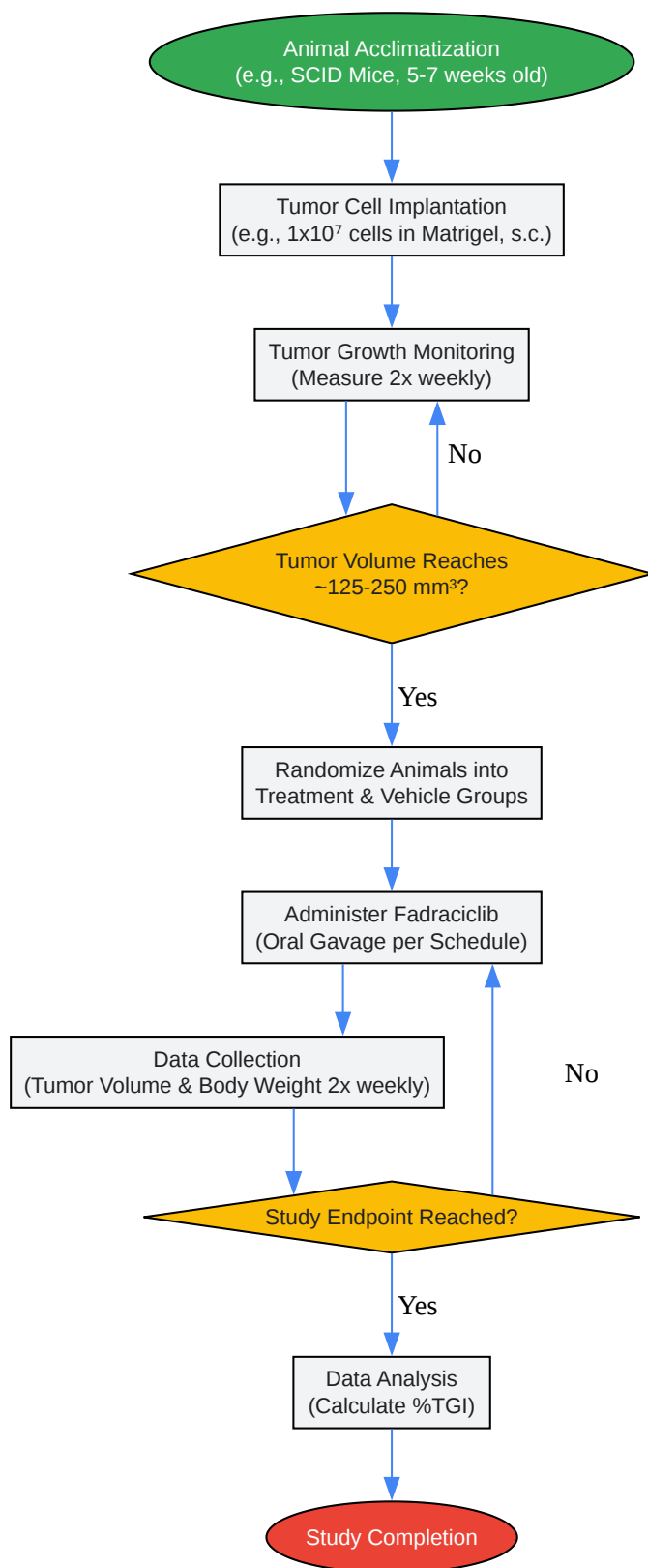
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes

#### Procedure:

- Prepare a clear stock solution of **Fadraciclib** in DMSO.
- To prepare the final working solution with a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the solvents sequentially.
- Begin with the required volume of the **Fadraciclib**/DMSO stock solution.
- Add PEG300 and mix until the solution is clear.
- Add Tween-80 and mix until the solution is clear.
- Finally, add Saline to reach the final volume and mix thoroughly.
- If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[\[11\]](#)
- Use the freshly prepared solution for dosing on the same day.[\[11\]](#)

## Protocol 2: General In Vivo Efficacy Study Workflow

This protocol outlines a general workflow for a subcutaneous xenograft study to evaluate the efficacy of **Fadraciclib**.



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A typical workflow for an in vivo xenograft study.

#### Procedure:

- **Animal Handling:** Use immunocompromised mice (e.g., SCID or Athymic Nude), typically 5-7 weeks old. Allow for at least one week of acclimatization.[\[11\]](#) All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
- **Tumor Implantation:** Subcutaneously inject cancer cells (e.g.,  $1 \times 10^7$  EOL-1 cells) resuspended in a solution like a 1:1 mixture of HBSS and Matrigel into the flank of each mouse.[\[6\]](#)
- **Tumor Growth Monitoring:** Once tumors are palpable, measure their dimensions using digital calipers twice a week. Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- **Randomization:** When tumors reach a predetermined average size (e.g., 125–250 mm<sup>3</sup>), match animals by tumor volume and randomize them into treatment and vehicle control groups.[\[5\]](#)[\[6\]](#) A minimum of five animals per group is recommended.[\[11\]](#)
- **Treatment Administration:** Dose animals by oral gavage with the prepared **Fadraciclib** formulation or vehicle control according to the chosen schedule (e.g., 5 days on/2 days off).
- **Monitoring and Data Collection:**
  - Continue to measure tumor volume twice weekly.[\[11\]](#)
  - Monitor animal health daily. Record body weight twice weekly to assess toxicity.[\[5\]](#)  
Transient body weight loss of 2-3% has been noted as tolerable.[\[6\]](#)
- **Endpoint:** The study may be terminated when tumors in the control group reach a specified size, after a fixed duration, or if signs of excessive toxicity are observed (e.g., >20% body weight loss).
- **Data Analysis:** Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula:  $\%TGI = (1 - (\Delta T / \Delta C)) \times 100$  Where  $\Delta T$  is the change in mean tumor volume of the treated group and  $\Delta C$  is the change in mean tumor volume of the control group.

## Safety and Toxicity Considerations

Throughout the in vivo experiments, it is crucial to monitor for signs of toxicity. The primary method reported is the regular measurement of animal body weight.[5] Any significant weight loss (typically >15-20%) or adverse clinical signs (e.g., lethargy, ruffled fur) should be noted, and institutional guidelines for humane endpoints must be followed. Published studies with **Fadraciclib** at efficacious doses reported treatments to be well-tolerated with only minimal and transient body weight loss.[6][11]

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